tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate
CAS No.: 2403639-16-5
Cat. No.: VC11654930
Molecular Formula: C18H40N2O4Si
Molecular Weight: 376.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2403639-16-5 |
|---|---|
| Molecular Formula | C18H40N2O4Si |
| Molecular Weight | 376.6 g/mol |
| IUPAC Name | tert-butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C18H40N2O4Si/c1-17(2,3)24-16(21)20(7)12-10-19-11-13-22-14-15-23-25(8,9)18(4,5)6/h19H,10-15H2,1-9H3 |
| Standard InChI Key | CWZDCOURABJSHX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)CCNCCOCCO[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)CCNCCOCCO[Si](C)(C)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, tert-butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate, reflects its complex architecture . Key components include:
-
A tert-butyl carbamate group (tert-butyl-O-C(=O)-N-).
-
A silyl ether moiety (tert-butyl(dimethyl)silyl-O-).
-
An ethylamino-ethoxy chain linking the two bulky termini.
The molecular formula C₁₈H₄₀N₂O₄Si confirms the presence of 18 carbon atoms, 40 hydrogens, two nitrogens, four oxygens, and one silicon atom .
Structural Characterization
The compound’s 2D and 3D conformers have been validated through computational modeling, with PubChem CID 162421791 providing explicit structural depictions . Key features include:
-
Rotatable Bonds: Six rotatable bonds in the ethylamino-ethoxy chain, enabling conformational flexibility.
-
Hydrogen Bond Acceptors/Donors: Three acceptors (carbamate oxygen, two ether oxygens) and one donor (secondary amine) .
-
Stereochemistry: No chiral centers, as confirmed by the absence of stereodescriptors in its InChI string .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 376.6 g/mol | |
| SMILES | CC(C)(C)OC(=O)N(C)CCNCCOCCOSi(C)C(C)(C)C | |
| InChI Key | CWZDCOURABJSHX-UHFFFAOYSA-N | |
| Topological Polar Surface Area | 41.57 Ų |
Synthesis and Reactivity
Stability and Functional Group Reactivity
-
Silyl Ethers: Labile under acidic or fluoride conditions (e.g., TBAF), enabling selective deprotection .
-
Carbamates: Resistant to nucleophilic attack but cleavable via strong acids (e.g., HCl in dioxane).
-
Ethylamino Linker: Prone to oxidation, necessitating anaerobic handling .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s bifunctional design positions it as a protecting group reagent in peptide synthesis, where it safeguards amines during solid-phase assembly. Its silyl ether group offers orthogonal protection strategies, critical for multi-step syntheses of kinase inhibitors or antiviral agents .
Materials Science
In polymer chemistry, the ethylamino-ethoxy chain may facilitate crosslinking in silicone-based elastomers, enhancing thermal stability .
| Domain | Use Case | Rationale |
|---|---|---|
| Drug Discovery | Amine protection in API synthesis | Orthogonal deprotection |
| Polymer Chemistry | Silicone elastomer modifier | Thermal/chemical resistance |
| Diagnostics | Fluorescent probe linker | Biocompatibility |
Future Research Directions
Unanswered Questions
-
Pharmacokinetics: ADME profiles in preclinical models.
-
Catalytic Applications: Use as a ligand in transition-metal catalysis.
Emerging Opportunities
-
Prodrug Design: Leveraging silyl ethers for targeted drug release.
-
Nanomaterials: Functionalization of silicon nanoparticles for drug delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume